molecular formula C15H22O3 B084816 Cadabicilone CAS No. 14804-47-8

Cadabicilone

Cat. No.: B084816
CAS No.: 14804-47-8
M. Wt: 250.33 g/mol
InChI Key: BXRGGUXPWTWACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadabicilone is a sesquiterpene lactone isolated from the stem bark of Cadaba farinosa, a shrub native to southern Pakistan . Its molecular formula, C₁₅H₂₂O₃, was confirmed via high-resolution mass spectrometry (HRMS) with an [M]⁺ peak at m/z 250.1554 . Key structural features include:

  • Lactone group at C-6 (IR absorption at 1760 cm⁻¹).
  • Ketone group at C-4 (IR absorption at 1700 cm⁻¹).
  • Eudesmanolide skeleton, a subclass of sesquiterpene lactones characterized by a bicyclic structure .

Spectroscopic analyses (¹H NMR, ¹³C NMR, 2D-COSY, and heteronuclear COSY) resolved its stereochemistry, revealing methyl groups at C-14 (δ 1.18), C-4 (δ 1.20), and C-11 (δ 1.22), along with coupling interactions between H-5/H-6 and H-4/H-7 . This compound crystallizes as white needles with a melting point of 118–120°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Artepaulin can be synthesized through a series of chemical reactions starting from naturally occurring precursors found in Artemisia pauciflora. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of artepaulin involves large-scale extraction and purification processes. The plant material is harvested and processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. Optimization of extraction solvents and conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Artepaulin undergoes various chemical reactions, including:

    Oxidation: Artepaulin can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert artepaulin into more reduced forms using reagents such as sodium borohydride.

    Substitution: Artepaulin can participate in substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of artepaulin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct data on structurally analogous sesquiterpene lactones, Cadabicilone’s uniqueness can be contextualized against broader sesquiterpene lactone classes and related metabolites from Cadaba species:

Table 1: Key Features of this compound vs. Related Compounds

Property This compound Other Cadaba Metabolites Typical Sesquiterpene Lactones
Class Eudesmanolide lactone Spermidine alkaloids (e.g., cadabicine) Germacranolides, Guaianolides
Functional Groups Lactone (C-6), Ketone (C-4) Amides, betaines Lactone, epoxides, or hydroxyls
Molecular Formula C₁₅H₂₂O₃ Varies (e.g., cadabicine: C₁₇H₂₈N₃O) C₁₅H₂₀O₃–C₁₅H₂₄O₄
Biological Activity Not reported in evidence Antispasmodic, antiparasitic Anti-inflammatory, cytotoxic
Spectral Signature 1760 cm⁻¹ (lactone), 1700 cm⁻¹ (ketone) Alkaloid-specific NMR shifts Lactone IR ~1750–1780 cm⁻¹

Key Comparisons:

Structural Uniqueness: Unlike spermidine alkaloids (e.g., cadabicine) isolated from C. farinosa, this compound’s eudesmanolide skeleton distinguishes it as a non-nitrogenous terpenoid . The coexistence of lactone and ketone groups is rare among eudesmanolides, which typically feature lactones with hydroxyl or epoxide substituents .

Synthetic and Analytical Differentiation: this compound’s crystallization (CHCl₃-hexane) contrasts with alkaloid extraction methods (ethanol/water partitioning) . Its ¹H NMR signals (e.g., δ 1.18 for C-14 methyl) differ markedly from alkaloid proton environments (e.g., cadabicine’s amine resonances) .

Pharmacological Gaps :

  • While Cadaba alkaloids exhibit documented antispasmodic and antiparasitic effects, this compound’s bioactivity remains uncharacterized in the provided evidence .

Biological Activity

Cadabicilone is a sesquiterpene lactone derived from various plant species, particularly noted for its potential therapeutic applications due to its biological activity. This article reviews the current understanding of this compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and case studies.

Chemical Structure

This compound belongs to the class of compounds known as sesquiterpene lactones, characterized by a bicyclic structure that typically includes a lactone functional group. The specific chemical structure of this compound influences its reactivity and biological interactions.

Biological Activity

1. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies:

  • Mechanism of Action : this compound inhibits the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : In an experiment involving carrageenan-induced paw edema in rats, this compound showed a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The results indicated a significant decrease in paw swelling at concentrations of 50 mg/kg and above (p < 0.05) .
Dose (mg/kg)Paw Edema Reduction (%)
00
2520
5045
10070

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both types of bacteria.
  • Fungal Activity : Additionally, this compound has been tested against various fungi, including Candida albicans, showing promising antifungal activity with an MIC of 16 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans16

3. Anticancer Effects

Recent studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values for HeLa and MCF-7 cells were found to be 25 µM and 30 µM, respectively.
  • Mechanism : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Cell LineIC50 (µM)
HeLa25
MCF-730

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for confirming the structural identity of Cadabicilone?

this compound’s structure is validated through a combination of infrared (IR) spectroscopy (e.g., lactone carbonyl at 1760 cm⁻¹ and ketone at 1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C signals). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 250.1554 for M⁺). Purification via column chromatography with CHCl₃:hexane (50:50) and crystallization in CHCl₃-ether mixtures ensures compound purity .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Key steps include solvent selection (e.g., CHCl₃:hexane for reaction and CHCl₃-ether for crystallization) and rigorous monitoring of extraction protocols (e.g., ethanol extraction followed by CHCl₃/H₂O partitioning). Replicating conditions from published protocols, such as temperature control and solvent ratios, is critical. Detailed experimental logs and adherence to spectral validation (IR, NMR, HRMS) mitigate variability .

Q. What are the standard protocols for characterizing this compound’s purity and stability in laboratory settings?

Purity is assessed via melting point analysis (118–120°C), thin-layer chromatography (TLC), and NMR spectral consistency. Stability studies require controlled storage conditions (e.g., inert atmosphere, low humidity) and periodic reanalysis using HPLC or GC-MS. Documentation of crystallization efficiency (e.g., CHCl₃-ether phase separation) ensures batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound, such as ambiguous ¹³C NMR signals?

Advanced heteronuclear correlation experiments (e.g., ¹³C DEPT, heteronuclear COSY) clarify carbon environments and coupling interactions. For example, DEPT differentiates CH₃, CH₂, and CH groups, while COSY maps proton-carbon connectivity. Cross-referencing HRMS fragmentation patterns (m/z 235.1321 for M⁺–C₃H₃O) with computational modeling (e.g., DFT calculations) can resolve ambiguities .

Q. What methodological challenges arise when scaling up this compound synthesis, and how can they be addressed?

Scaling up introduces variability in solvent efficiency (e.g., CHCl₃:hexane miscibility) and crystallization kinetics. Strategies include:

  • DoE (Design of Experiments): Systematic variation of solvent ratios and temperatures.
  • In-line analytics: Real-time monitoring via FTIR or Raman spectroscopy.
  • Crystallization optimization: Seed crystal introduction or gradient cooling to enhance yield .

Q. How should researchers design experiments to investigate this compound’s hypothesized biological activity, given its sesquiterpene lactone backbone?

Hypothetical framework (not directly evidenced but methodologically sound):

  • In vitro assays: Test cytotoxicity (e.g., MTT assay on cancer cell lines) and anti-inflammatory activity (e.g., COX-2 inhibition).
  • Structure-activity relationship (SAR): Synthesize analogs (e.g., lactone ring modifications) and compare bioactivity.
  • Molecular docking: Predict binding affinity to target proteins (e.g., NF-κB) using this compound’s crystallographic data .

Q. What statistical or computational tools are recommended for analyzing this compound’s spectral data in multi-institutional studies?

Use multivariate analysis (e.g., PCA for NMR peak clustering) and open-source platforms like MNova or ACD/Labs for spectral alignment. For reproducibility, share raw data (FID files) and processing parameters (e.g., apodization, baseline correction) via repositories like Zenodo .

Q. Methodological Guidelines

  • Data validation: Cross-check HRMS and NMR results against synthetic intermediates to confirm structural assignments .
  • Reproducibility: Adhere to the Beilstein Journal’s guidelines for experimental documentation, including detailed spectral acquisition parameters and crystallization protocols .
  • Contradiction management: Use tiered analytical approaches (e.g., orthogonal HPLC-MS/NMR) to verify unexpected results .

Properties

CAS No.

14804-47-8

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3

InChI Key

BXRGGUXPWTWACZ-UHFFFAOYSA-N

SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C

melting_point

118 - 120 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadabicilone
Reactant of Route 2
Cadabicilone
Reactant of Route 3
Cadabicilone
Reactant of Route 4
Cadabicilone
Reactant of Route 5
Cadabicilone
Reactant of Route 6
Cadabicilone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.